molecular formula C15H10Cl2N2OS B1190847 2-[(3,5-dichloro-2-hydroxybenzylidene)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile

2-[(3,5-dichloro-2-hydroxybenzylidene)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile

Cat. No.: B1190847
M. Wt: 337.2g/mol
InChI Key: ZLCCXOOZFJEICE-FBCYGCLPSA-N
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Description

2-[(3,5-dichloro-2-hydroxybenzylidene)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a dichlorohydroxyphenyl group, a Schiff base linkage, and a cyclopenta[b]thiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-dichloro-2-hydroxybenzylidene)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile typically involves a multi-step process. One common method is the condensation reaction between 3,5-dichloro-2-hydroxybenzaldehyde and 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. High-speed vibration milling (HSVM) has been employed for the solvent-free synthesis of related compounds, which could be adapted for the industrial production of this compound . This method offers advantages such as shorter reaction times and environmentally friendly conditions.

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-dichloro-2-hydroxybenzylidene)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(3,5-dichloro-2-hydroxybenzylidene)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interaction with cellular receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(3,5-dichloro-2-hydroxybenzylidene)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile lies in its specific combination of functional groups and structural motifs, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H10Cl2N2OS

Molecular Weight

337.2g/mol

IUPAC Name

2-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile

InChI

InChI=1S/C15H10Cl2N2OS/c16-9-4-8(14(20)12(17)5-9)7-19-15-11(6-18)10-2-1-3-13(10)21-15/h4-5,7,20H,1-3H2/b19-7+

InChI Key

ZLCCXOOZFJEICE-FBCYGCLPSA-N

SMILES

C1CC2=C(C1)SC(=C2C#N)N=CC3=C(C(=CC(=C3)Cl)Cl)O

Origin of Product

United States

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